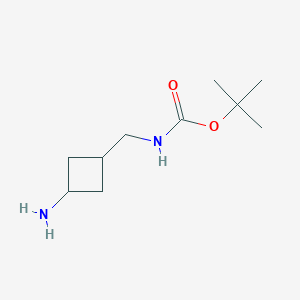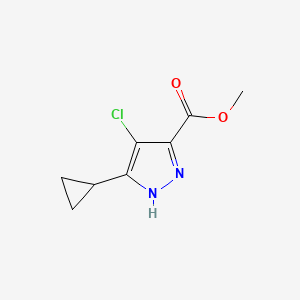
3-Chloro-4-(hydrazinylmethyl)pyridine
Overview
Description
3-Chloro-4-(hydrazinylmethyl)pyridine is a chemical compound with the molecular formula C6H8ClN3 and a molecular weight of 157.6 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a chlorine atom substituted at the 3rd position and a hydrazinylmethyl group at the 4th position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 157.6 .Scientific Research Applications
Synthesis and Structural Analysis
3-Chloro-4-(hydrazinylmethyl)pyridine has been utilized in the synthesis and structural analysis of various compounds. For instance, Tranfić et al. (2011) studied the synthesis and structural aspects of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, obtained from a related pyridine derivative, revealing insights into its supramolecular structure and spectral properties (Tranfić et al., 2011).
Medicinal Chemistry and Molecular Docking
In medicinal chemistry, this compound derivatives have been explored for their potential biological activities. Topal et al. (2021) synthesized and investigated the structural properties of a compound with this moiety, evaluating its inhibitor capacity against the main protease of SARS-CoV2 (Topal, Zorlu, & Karapınar, 2021). Similarly, Flefel et al. (2018) prepared novel pyridine derivatives and conducted in silico molecular docking screenings to assess their binding energies on target proteins (Flefel et al., 2018).
Heterocyclic Chemistry
The compound has also been instrumental in the field of heterocyclic chemistry. Lewis and Shepherd (1971) explored its use in creating pyrido-as-triazines, demonstrating the versatility of this compound in synthesizing diverse heterocyclic structures (Lewis & Shepherd, 1971).
Antimicrobial Agents
This compound derivatives have been synthesized and evaluated for their antimicrobial properties. Al-Salahi et al. (2010) reported the synthesis of chiral linear and macrocyclic bridged pyridines with antimicrobial screening results (Al-Salahi, Al-Omar, & Amr, 2010).
Organic Synthesis and Chemoselective Functionalization
In organic synthesis, this compound has been used for chemoselective functionalization. Heinz et al. (2021) demonstrated a regioselective 3,4-difunctionalization of 3-chloropyridines, showcasing its potential in synthesizing trisubstituted pyridines (Heinz et al., 2021).
Fluorescence Probes and Photophysical Properties
The pyridine moiety has been incorporated into fluorescence probes. Liu et al. (2017) developed a fluorescence probe for Al3+ using a derivative of this compound, highlighting its role in sensitive and selective fluorescence enhancement (Liu et al., 2017).
Properties
IUPAC Name |
(3-chloropyridin-4-yl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c7-6-4-9-2-1-5(6)3-10-8/h1-2,4,10H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCRMDRACVOKDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CNN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1400913.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1400914.png)



![2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1400923.png)






